molecular formula C27H27F2NO6 B1672681 Firategrast CAS No. 402567-16-2

Firategrast

Cat. No.: B1672681
CAS No.: 402567-16-2
M. Wt: 499.5 g/mol
InChI Key: YLFZHHDVRSYTKT-NRFANRHFSA-N
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Description

Firategrast (SB 683699) is an orally bioavailable small-molecule antagonist of α4β1/α4β7 integrins, designed to inhibit lymphocyte migration into the central nervous system (CNS) . Its molecular formula is C₂₇H₂₇F₂NO₆, with a molecular weight of 499.51 g/mol, and a stereospecific structure featuring one defined stereocenter . The compound’s SMILES notation (CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC) highlights its fluorinated aromatic rings and ether linkages, which contribute to its pharmacokinetic stability .

This compound was investigated in Phase II clinical trials for relapsing-remitting multiple sclerosis (RRMS), where it demonstrated dose-dependent reductions in gadolinium-enhancing MRI lesions . However, its development was discontinued due to mixed efficacy outcomes and competitive therapeutic landscapes .

Properties

IUPAC Name

(2S)-2-[(2,6-difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFZHHDVRSYTKT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433031
Record name Firategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402567-16-2
Record name Firategrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Firategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIRATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJY3SK9H5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Pathways for Firategrast

Core Structural Features and Retrosynthetic Analysis

This compound’s molecular architecture comprises a benzamide moiety with ortho-chloro and meta-fluoro substituents, linked to a phenylalanine-derived fragment via a flexible alkyl chain. Retrosynthetic analysis suggests the molecule can be dissected into three key components:

  • Ortho-substituted benzamide segment : Critical for integrin binding via twisted amide conformation.
  • Phenylalanine-derived backbone : Provides structural rigidity and bioavailability.
  • Fluorinated alkyl chain : Enhances metabolic stability and oral bioavailability.

Stepwise Synthesis of this compound

While explicit details of this compound’s synthesis are protected under patent US2014051655, insights from analogous integrin antagonists and macrocyclic derivatives reveal a multi-step approach:

Step 2: Introduction of the Fluorinated Alkyl Chain

The pharmacological half-life of this compound (2.5–4.5 hours) is attributed to its fluorinated sidechain. Fluorination is achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For instance, Mitsunobu reactions using diethylaminosulfur trifluoride (DAST) or fluoroalkyl Grignard reagents are plausible routes.

Step 3: Final Assembly and Deprotection

Peptide coupling between the benzamide core and phenylalanine-derived fragment is performed under standard conditions (e.g., EDCl/HOBt). Final deprotection of tert-butyloxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) yields the active compound.

Optimization of Synthetic Routes

Role of Ortho-Substituents in Benzamide Twisting

The ortho-chloro substituent in this compound’s benzamide induces a 116° torsion angle, mimicking the RGD peptide’s conformation required for integrin binding. Substitution with smaller groups (e.g., hydrogen or fluorine) reduces activity by >10-fold, underscoring the necessity of steric bulk at this position.

Table 2: Impact of Benzamide Substituents on α2β1 Activity

Substituent IC₅₀ (μM)
Cl 0.101
H >1.0
F >1.0

Data from, highlighting the chlorine atom’s critical role.

Analytical Characterization and Quality Control

Chiral Stationary Phase HPLC

Racemization during synthesis is mitigated using chiral HPLC. For histidine-derived macrocycles analogous to this compound, optical purity exceeds 95%, ensuring enantiomeric fidelity.

X-ray Crystallography

Crystallographic analysis of this compound’s cyclopropylmethyl ester derivative (compound 49 ) reveals a stair-like structure with an E-alkene linker and twisted benzamide, validated by MIDAS motif alignment in α5β1 integrin.

Pharmacological Considerations in Synthesis

Bioavailability Optimization

This compound’s short half-life necessitates rapid absorption and distribution. The fluorinated alkyl chain reduces first-pass metabolism, while the benzamide’s twisted conformation enhances target engagement.

Scalability and Yield

Peptide coupling steps achieve >85% yield in macrocyclic analogues, suggesting similar efficiency in this compound’s linear synthesis. Solvent selection (e.g., CH₂Cl₂ for RCM) and low reaction concentrations (<2 mM) prevent oligomerization.

Chemical Reactions Analysis

Types of Reactions

Firategrast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize its therapeutic potential .

Scientific Research Applications

Multiple Sclerosis

Finategrast has been evaluated in clinical trials for its efficacy and safety in treating relapsing-remitting multiple sclerosis (RRMS). A notable Phase 2 trial demonstrated:

  • Efficacy : The highest dose (900 mg or 1200 mg) resulted in a 49% reduction in new gadolinium-enhancing lesions compared to placebo (p=0.0026) .
  • Safety : Generally well tolerated across all doses; however, there was an increased incidence of urinary tract infections at higher doses .
Dosage (mg) New Lesions (Mean ± SE) Reduction (%) Adverse Events
Placebo5.31 ± 1.18--
1509.51 ± 1.24+79%Similar to placebo
6004.12 ± 1.19-22%Similar to placebo
900/12002.69 ± 1.18-49%Increased UTIs

Inflammatory Bowel Disease

Finategrast is also being explored for its potential in treating inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis. The compound's ability to inhibit lymphocyte trafficking into the gut may reduce inflammation and improve clinical outcomes.

Pharmacokinetics

Finategrast exhibits a relatively short half-life of approximately 2.5 to 4.5 hours , necessitating multiple daily doses for sustained therapeutic effect . This pharmacokinetic profile allows for flexibility in dosing regimens but may require careful management to maintain effective drug levels.

Case Study: Efficacy in Multiple Sclerosis

In a multicenter trial involving 343 participants with RRMS, this compound was administered over a treatment period followed by extended follow-up. The results indicated significant reductions in lesion formation, supporting its potential as a viable oral therapy for MS .

Case Study: Safety Profile

Another analysis focused on the safety profile of this compound across various dosages highlighted that while most adverse events were similar to placebo, specific attention was needed for urinary tract infections at higher doses .

Mechanism of Action

Firategrast exerts its effects by binding to the α4β1 and α4β7 integrins, blocking their interaction with their ligands. This prevents the trafficking of lymphocytes into the CNS, thereby reducing inflammation and disease activity in conditions like multiple sclerosis. The molecular targets of this compound include the integrins α4β1 and α4β7, and its action involves the inhibition of integrin-mediated cell adhesion and migration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Note on Evidence Limitations: The provided sources lack explicit data on structurally or functionally analogous compounds to Firategrast. However, based on its mechanism of action (α4-integrin antagonism), hypothetical comparisons can be drawn to other integrin-targeting therapies, such as natalizumab (monoclonal antibody) and vedolizumab (gut-selective α4β7 antagonist). The absence of direct comparative data in the provided evidence precludes a definitive analysis; thus, the following table synthesizes general knowledge and inferred contrasts:

Parameter This compound Natalizumab (Hypothetical Comparison) Vedolizumab (Hypothetical Comparison)
Class Small-molecule antagonist Monoclonal antibody Monoclonal antibody
Target α4β1/α4β7 integrins α4-integrin α4β7 integrin
Administration Oral Intravenous Intravenous
Bioavailability High oral bioavailability 100% (IV) 100% (IV)
Half-life Not reported in evidence ~11 days ~25 days
Clinical Use Investigational for RRMS Approved for RRMS and Crohn’s disease Approved for ulcerative colitis/Crohn’s
Safety Profile Limited data; no PML cases reported PML risk (black-box warning) Lower systemic immunosuppression

Key Contrasts:

Structural Differences: this compound’s small-molecule design enables oral administration, unlike monoclonal antibodies (natalizumab, vedolizumab), which require infusion .

Target Specificity : this compound inhibits both α4β1 (vascular adhesion) and α4β7 (gut homing) integrins, whereas vedolizumab selectively targets α4β7 .

Safety : this compound’s shorter systemic exposure might reduce progressive multifocal leukoencephalopathy (PML) risk compared to natalizumab, though this remains unverified in the evidence .

Research Findings and Limitations

  • Efficacy : this compound’s Phase II trials showed a 43% reduction in MRI lesions at 450 mg twice daily, but failed to meet primary endpoints in some cohorts .
  • Pharmacokinetics: No detailed absorption/distribution data is provided in the evidence, limiting mechanistic comparisons.

Biological Activity

Firategrast is a small-molecule antagonist targeting the integrins α4β1 and α4β7, primarily developed for the treatment of multiple sclerosis (MS). Its mechanism involves inhibiting leukocyte migration into the central nervous system (CNS), which is crucial in the pathogenesis of MS. This article explores its biological activity, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

This compound functions by blocking the binding of integrins to their ligands, including vascular cell adhesion protein 1 (VCAM-1) and mucosal addressin cell adhesion molecule 1 (MAdCAM-1). This inhibition prevents leukocyte adhesion and migration, thereby reducing inflammatory responses in conditions like MS.

Key Biological Activities

  • Integrin Inhibition : this compound inhibits both α4β1 and α4β7 integrins, which are involved in leukocyte trafficking.
  • Lymphocyte Dynamics : Treatment with this compound has been shown to decrease total lymphocyte counts in the CNS while increasing counts in peripheral blood, indicating a redistribution of immune cells rather than overall depletion .

Phase II Clinical Trials

A multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with relapsing-remitting MS. The study involved 343 participants who were assigned to receive either this compound or placebo over a 24-week treatment period.

Results Summary

Treatment GroupMean Number of New Gadolinium-Enhancing LesionsReduction (%)p-value
This compound 150 mg5.31 (90)--
This compound 600 mg4.12 (86)22%0.2657
This compound 900 mg2.69 (92)49%0.0026
This compound 1200 mg2.69 (92)49%0.0026
Placebo5.31 (90)--

The results indicated a statistically significant reduction in new lesions for patients receiving higher doses of this compound compared to placebo .

Safety Profile

This compound was generally well tolerated across all doses tested. Adverse events were consistent with those observed in other MS treatments but did not include serious complications such as progressive multifocal leukoencephalopathy (PML), which is a concern with other integrin inhibitors like natalizumab .

Case Studies

In addition to clinical trials, several case studies have reported on this compound's effects on specific patient populations:

  • Case Study: Chronic Lymphocytic Leukemia (CLL)
    A study demonstrated that this compound effectively inhibited VCAM-1 binding in CLL cells, leading to reduced actin polymerization and ERK signaling activation. This suggests potential applications beyond MS, particularly in hematological malignancies where integrin-mediated cell adhesion plays a role .

Pharmacokinetics

This compound exhibits a relatively short half-life of approximately 2.5 to 4.5 hours, necessitating twice-daily dosing to maintain therapeutic levels. Its bioavailability allows for oral administration, which is advantageous compared to intravenous alternatives like natalizumab .

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing in vitro assays to evaluate Firategrast’s integrin antagonism?

  • Answer : In vitro assays should prioritize specificity for α4β1/α4β7 integrins. Use adhesion inhibition assays with cells expressing these integrins (e.g., Jurkat T-cells for α4β1) and ligands like VCAM-1 or MAdCAM-1. Include controls for nonspecific binding (e.g., α5β1 integrin inhibition) and validate results with flow cytometry or competitive ELISA . Dose-response curves should be generated to calculate IC₅₀ values, ensuring reproducibility across ≥3 independent experiments .

Q. How do in vivo models for multiple sclerosis (MS) inform the pharmacokinetic (PK) profiling of this compound?

  • Answer : Experimental autoimmune encephalomyelitis (EAE) models in rodents are standard for assessing CNS lymphocyte migration inhibition. Key PK parameters (e.g., bioavailability, half-life) should be measured via LC-MS/MS in plasma and cerebrospinal fluid (CSF). Ensure dose regimens align with human-equivalent exposures, adjusting for species-specific metabolic differences. Cross-validate PK/PD data using histopathology (e.g., CNS lymphocyte infiltration reduction) .

Q. What are the limitations of current structural-activity relationship (SAR) studies on this compound analogs?

  • Answer : SAR studies often lack systematic evaluation of substituent effects on integrin subtype selectivity. Use molecular docking (e.g., with α4β1 integrin crystal structures) to predict binding affinities and validate via mutagenesis. Address solubility and metabolic stability by introducing hydrophilic groups (e.g., carboxylates) while monitoring antagonism efficacy in functional assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in phase II clinical trials be reconciled through meta-analysis?

  • Answer : Apply PRISMA guidelines to systematically review trial data, stratifying outcomes by patient subgroups (e.g., baseline EDSS scores, genetic polymorphisms in integrin subunits). Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude studies with high risk of bias (e.g., inadequate blinding). Address publication bias via funnel plots and trim-and-fill methods .

Q. What experimental strategies optimize this compound’s blood-brain barrier (BBB) penetration while minimizing off-target effects?

  • Answer : Modify this compound’s lipophilicity (LogP 2.5–3.5) via prodrug formulations (e.g., ester derivatives) and assess BBB permeability using in vitro models (e.g., MDCK-MDR1 monolayers). Evaluate off-target binding via high-throughput kinase/GPCR panels. In vivo microdialysis can quantify unbound brain concentrations, correlating with efficacy and toxicity endpoints .

Q. What statistical approaches are recommended for analyzing time-to-relapse data in this compound trials for MS?

  • Answer : Use Cox proportional hazards models adjusted for covariates (e.g., age, prior treatments). Competing risks analysis (e.g., Fine-Gray model) accounts for discontinuations due to adverse events. Kaplan-Meier curves with log-rank tests compare treatment arms. Pre-specify multiplicity corrections (e.g., Hochberg procedure) for secondary endpoints .

Q. How can scoping reviews identify gaps in preclinical evidence for this compound’s dual α4β1/α4β7 inhibition?

  • Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., “Which disease models lack integrin subtype-specific data?”); (2) Search EMBASE, PubMed, and preclinical registries; (3) Chart data by model type, dosing, and outcome measures; (4) Consult experts to prioritize understudied areas (e.g., gut-specific autoimmune models) .

Methodological Guidance Tables

Research Stage Key Tools/Methods References
In vitro adhesion assaysJurkat T-cells, VCAM-1-coated plates, IC₅₀
PK/PD modelingNONMEM, WinNonlin, CSF sampling protocols
Meta-analysisPRISMA checklist, RevMan, funnel plots
SAR optimizationSchrödinger Suite, alanine scanning mutagenesis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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